molecular formula C7H4F3N3O B1582567 1-Hydroxy-6-(trifluoromethyl)benzotriazole CAS No. 26198-21-0

1-Hydroxy-6-(trifluoromethyl)benzotriazole

Cat. No.: B1582567
CAS No.: 26198-21-0
M. Wt: 203.12 g/mol
InChI Key: DGIBHCWBCOAPDN-UHFFFAOYSA-N
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Description

1-Hydroxy-6-(trifluoromethyl)benzotriazole is a chemical compound with the molecular formula C7H4F3N3O and a molecular weight of 203.12 g/mol . It is known for its applications in organic synthesis, particularly in peptide coupling reactions. The compound is characterized by the presence of a trifluoromethyl group attached to a benzotriazole ring, which imparts unique chemical properties.

Mechanism of Action

Mode of Action

It is known that the compound is used in organic synthesis , suggesting that it may interact with its targets to facilitate chemical reactions.

Biochemical Pathways

It is known that the compound is used in the preparation of thiophosphorylating agents , which suggests that it may be involved in phosphorylation-related pathways.

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Biochemical Analysis

Biochemical Properties

1-Hydroxy-6-(trifluoromethyl)benzotriazole plays a significant role in biochemical reactions, particularly in the preparation of coupling agents such as Ogura’s BTBO and BTBC . It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound’s ability to act as a coupling agent is attributed to its interaction with amino acids and peptides, enhancing the efficiency of peptide synthesis . The nature of these interactions involves the activation of carboxyl groups, making them more reactive towards nucleophilic attack by amino groups.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cell function . These effects are observed in different cell types, highlighting the compound’s versatility in biochemical research.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable intermediates with carboxyl groups, facilitating peptide bond formation . The compound acts as an activator of carboxyl groups, making them more susceptible to nucleophilic attack by amino groups. This activation process is crucial for the synthesis of peptides and other biomolecules. Additionally, this compound can inhibit or activate specific enzymes, depending on the context of the biochemical reaction . These interactions at the molecular level contribute to the compound’s effectiveness in biochemical applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation . This degradation can affect its efficacy in biochemical reactions, necessitating proper storage and handling. Long-term studies have shown that the compound can have sustained effects on cellular function, with minimal degradation observed over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound exhibits minimal toxicity and can effectively modulate biochemical pathways . At higher doses, it can induce toxic effects, including cellular damage and disruption of metabolic processes . These threshold effects highlight the importance of dosage optimization in experimental settings to achieve desired outcomes without adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux . The compound can influence the levels of specific metabolites, thereby affecting overall cellular metabolism . Its interactions with enzymes such as carboxylases and dehydrogenases play a crucial role in its metabolic effects . These interactions contribute to the compound’s ability to modulate biochemical reactions and metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules . Proper understanding of its transport and distribution is essential for optimizing its use in biochemical research.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are crucial for its role in biochemical reactions, as they determine the sites of interaction with enzymes and other biomolecules

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hydroxy-6-(trifluoromethyl)benzotriazole can be synthesized through various methods. One common approach involves the reaction of 6-(trifluoromethyl)benzotriazole with hydroxylamine under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and is carried out at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-6-(trifluoromethyl)benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzotriazole derivatives .

Scientific Research Applications

1-Hydroxy-6-(trifluoromethyl)benzotriazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Hydroxy-6-(trifluoromethyl)benzotriazole is unique due to the presence of both the hydroxyl and trifluoromethyl groups. This combination imparts distinct reactivity and makes it particularly effective in peptide coupling reactions. Its ability to activate carboxyl groups and facilitate amide bond formation sets it apart from similar compounds .

Properties

IUPAC Name

1-hydroxy-6-(trifluoromethyl)benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3O/c8-7(9,10)4-1-2-5-6(3-4)13(14)12-11-5/h1-3,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIBHCWBCOAPDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N(N=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350825
Record name 1-hydroxy-6-(trifluoromethyl)benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24825285
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

26198-21-0
Record name 1-hydroxy-6-(trifluoromethyl)benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Hydroxy-6-(trifluoromethyl)benzotriazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound is prepared according to the procedure described by K. Takeda [J. Org. Chem., 50, 273, (1985)]. A mixture of 4-chloro-3-nitro-α,α,α-trifluorotoluene (50.0 g, 0.22 moles) and hydrazine hydrate (33.0, 0.33 moles) in absolute ethanol (75 ml) is refluxed for 24 h. After removal of the solvent under reduced pressure, the residue is dissolved in 10% aqueous sodium carbonate solution. The solution is washed with ether to remove the starting material and acidified with concentrated HCl to precipitate the product, which is washed with water and dried to obtain 40.0 g of the title compound. This product is recrystallized from ether.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0.33 mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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